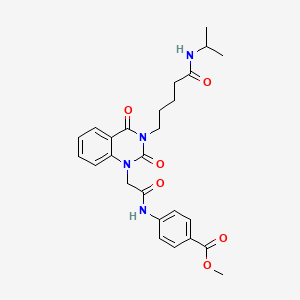
Methyl 4-(2-(3-(5-(isopropylamino)-5-oxopentyl)-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-[2-(2,4-DIOXO-3-{4-[(PROPAN-2-YL)CARBAMOYL]BUTYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETAMIDO]BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[2-(2,4-DIOXO-3-{4-[(PROPAN-2-YL)CARBAMOYL]BUTYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the butyl group: This step involves the alkylation of the quinazoline core with a butylating agent.
Acetylation: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[2-(2,4-DIOXO-3-{4-[(PROPAN-2-YL)CARBAMOYL]BUTYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce quinazoline derivatives with reduced functional groups.
Scientific Research Applications
METHYL 4-[2-(2,4-DIOXO-3-{4-[(PROPAN-2-YL)CARBAMOYL]BUTYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-[2-(2,4-DIOXO-3-{4-[(PROPAN-2-YL)CARBAMOYL]BUTYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: These compounds share the quinazoline core and have similar biological activities.
Benzoate esters: Compounds with benzoate ester groups that exhibit similar chemical reactivity.
Uniqueness
METHYL 4-[2-(2,4-DIOXO-3-{4-[(PROPAN-2-YL)CARBAMOYL]BUTYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H30N4O6 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
methyl 4-[[2-[2,4-dioxo-3-[5-oxo-5-(propan-2-ylamino)pentyl]quinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H30N4O6/c1-17(2)27-22(31)10-6-7-15-29-24(33)20-8-4-5-9-21(20)30(26(29)35)16-23(32)28-19-13-11-18(12-14-19)25(34)36-3/h4-5,8-9,11-14,17H,6-7,10,15-16H2,1-3H3,(H,27,31)(H,28,32) |
InChI Key |
DUYJKNZNEKWMGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















